molecular formula C21H21NS B14336666 Nortropatepine CAS No. 104732-19-6

Nortropatepine

Cat. No.: B14336666
CAS No.: 104732-19-6
M. Wt: 319.5 g/mol
InChI Key: GVWNTVLGPGKJBC-UHFFFAOYSA-N
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Preparation Methods

Nortropatepine can be synthesized from tropatepine through a desmethylation process. Tropatepine itself can be synthesized from 3-chlorotropane via a Grignard reaction with dibenzo[b,e]thiepin-11(6H)-one, followed by dehydration to form the olefin . Industrial production methods for this compound involve controlled chemical reactions under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nortropatepine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nortropatepine has been extensively studied for its applications in various fields:

Mechanism of Action

Nortropatepine exerts its effects by acting on central anticholinergic pathways. It inhibits the action of acetylcholine at muscarinic receptors, leading to a reduction in cholinergic activity. This mechanism is crucial in alleviating symptoms of neuroleptic-induced extrapyramidal syndrome . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are primarily related to neurotransmitter regulation.

Comparison with Similar Compounds

Nortropatepine is unique compared to other similar compounds due to its specific pharmacokinetic properties and its effectiveness in treating neuroleptic-induced extrapyramidal syndrome. Similar compounds include:

This compound stands out due to its specific metabolic profile and its targeted action on muscarinic receptors, making it a valuable compound in medical research and treatment.

Properties

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NS/c1-2-6-18-14(5-1)13-23-20-8-4-3-7-19(20)21(18)15-11-16-9-10-17(12-15)22-16/h1-8,16-17,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNTVLGPGKJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909160
Record name 3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104732-19-6
Record name Nortropatepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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